

Mass Spectrum of 3,7-dimethyl-6-octen-1-ol: A Technical Guide

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Compound of Interest

Compound Name: *6-Octen-1,1-d2-1-ol, 3,7-dimethyl-*

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This technical guide provides an in-depth analysis of the mass spectrum of 3,7-dimethyl-6-octen-1-ol, a significant acyclic monoterpenoid alcohol commonly known as citronellol or rhodinol.^{[1][2]} This document is intended for researchers, scientists, and professionals in the fields of analytical chemistry, natural product chemistry, and drug development who utilize mass spectrometry for the identification and characterization of volatile organic compounds.

Data Presentation: Mass Spectral Data

The mass spectrum of 3,7-dimethyl-6-octen-1-ol was obtained using electron ionization (EI) mass spectrometry. The resulting data, showcasing the relative abundance of fragment ions, is summarized in the table below. The molecular ion peak ($[M]^+$) is observed at a mass-to-charge ratio (m/z) of 156, corresponding to the molecular weight of the compound ($C_{10}H_{20}O$). However, the molecular ion peak is often of low intensity in the spectra of acyclic alcohols.^[3]

Mass-to-Charge Ratio (m/z)	Relative Abundance (%)	Proposed Fragment Ion
41	99.99	[C ₃ H ₅] ⁺
55	65.63	[C ₄ H ₇] ⁺
69	81.78	[C ₅ H ₉] ⁺
81	48.93	[C ₆ H ₉] ⁺
82	54.00	[C ₆ H ₁₀] ⁺
95	60.00	[C ₇ H ₁₁] ⁺
121	20.00	[C ₉ H ₁₇] ⁺
138	10.00	[C ₁₀ H ₁₈] ⁺
156	5.00	[C ₁₀ H ₂₀ O] ⁺ (Molecular Ion)

Experimental Protocols

The mass spectral data presented was acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The following provides a detailed methodology typical for the analysis of terpene alcohols like 3,7-dimethyl-6-octen-1-ol.

Sample Preparation: A dilute solution of 3,7-dimethyl-6-octen-1-ol in a volatile organic solvent, such as dichloromethane or methanol, is prepared.

Gas Chromatography (GC):

- **Injection Port:** The sample is injected into a heated injection port, typically maintained at a temperature of 250°C, to ensure rapid vaporization.
- **Carrier Gas:** Helium is commonly used as the carrier gas at a constant flow rate.
- **Column:** A non-polar or semi-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is used for the separation of the analyte.

- **Oven Temperature Program:** A temperature gradient is employed to ensure good separation and peak shape. A typical program starts at a low temperature (e.g., 60°C) for a few minutes, followed by a ramp up to a higher temperature (e.g., 240°C) at a rate of 5-10°C/min.

Mass Spectrometry (MS):

- **Ionization:** Electron Ionization (EI) is the standard method, with an electron energy of 70 eV.
- **Mass Analyzer:** A quadrupole mass analyzer is commonly used.
- **Scan Mode:** The mass spectrometer is operated in full scan mode to acquire a complete mass spectrum over a range of m/z values (e.g., 40-400 amu).
- **Ion Source and Transfer Line Temperatures:** These are typically maintained at around 230°C and 280°C, respectively, to prevent condensation of the analyte.

The experimental workflow for the GC-MS analysis is illustrated in the diagram below.



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GC-MS Experimental Workflow

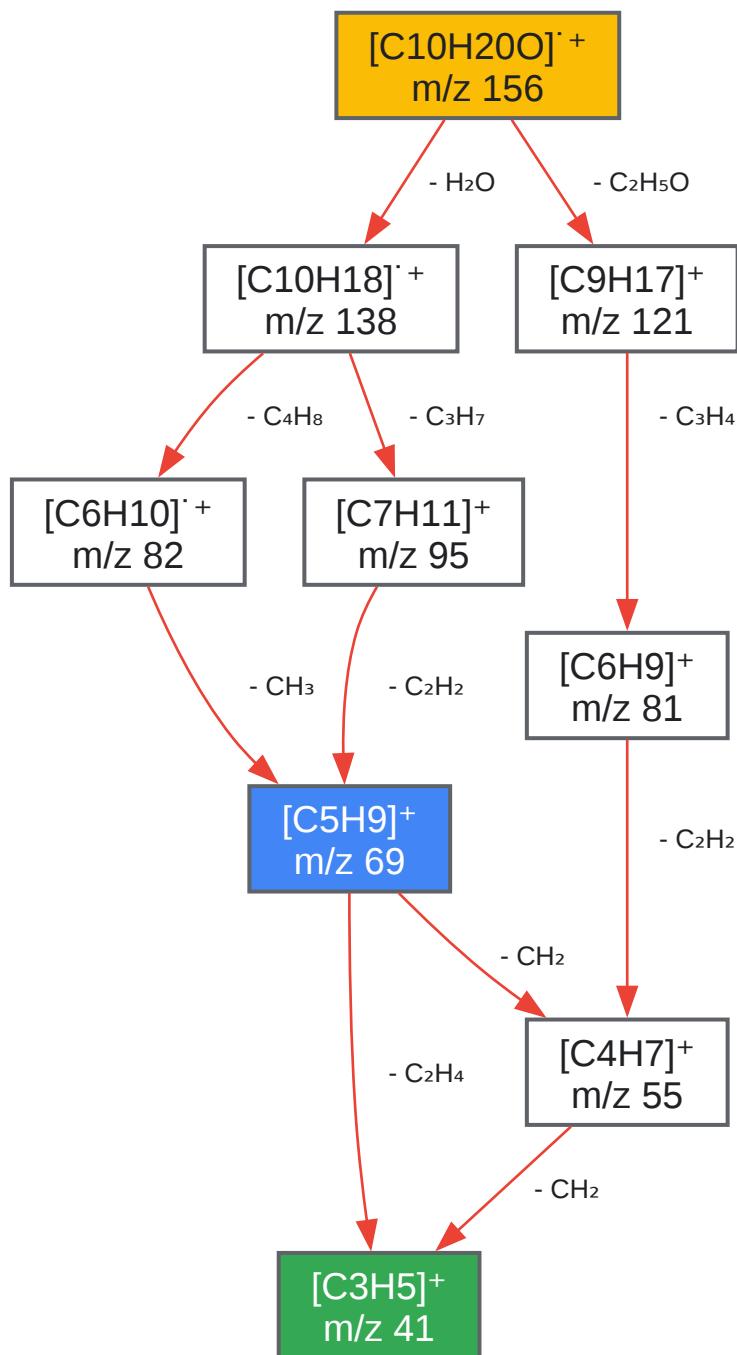
Fragmentation Pathway of 3,7-dimethyl-6-octen-1-ol

The fragmentation of 3,7-dimethyl-6-octen-1-ol upon electron ionization is a complex process involving various bond cleavages and rearrangements. The initial event is the removal of an electron to form the molecular ion ($[M]^+$, m/z 156). Due to the presence of the hydroxyl group and the double bond, several fragmentation pathways are possible.

A primary fragmentation step for alcohols is the loss of a water molecule, leading to the formation of an ion at m/z 138 ($[M-18]^+$).^[4] Further fragmentation of this ion and the molecular ion occurs through allylic and alpha cleavages, as well as rearrangements, giving rise to the characteristic fragment ions observed in the mass spectrum. The base peak at m/z 41 is a common fragment in many organic molecules and corresponds to the allyl cation. The

prominent ion at m/z 69 is likely formed through cleavage of the C4-C5 bond, allylic to the double bond.

The proposed fragmentation pathway leading to the major observed ions is depicted in the following diagram.



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Fragmentation of 3,7-dimethyl-6-octen-1-ol

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